5-bromo-2-ethoxybenzaldehyde oxime

Description

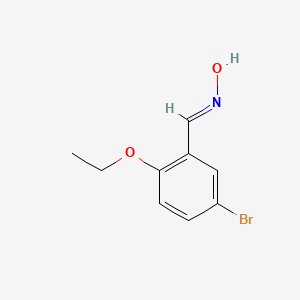

5-Bromo-2-ethoxybenzaldehyde oxime is a substituted aromatic oxime characterized by a bromine atom at the 5-position and an ethoxy group at the 2-position of the benzaldehyde backbone. The oxime functional group (–CH=N–OH) is formed by the condensation of the aldehyde (–CHO) with hydroxylamine. For example, derivatives like 3-bromo-4-ethoxy-5-methoxybenzaldehyde oxime (C₁₀H₁₂BrNO₃, molecular weight ≈ 274 g/mol) and (E)-2-bromobenzaldehyde oxime (C₇H₆BrNO, molecular weight ≈ 200 g/mol) suggest that substituents significantly influence stability, crystallinity, and reactivity.

Properties

IUPAC Name |

(NE)-N-[(5-bromo-2-ethoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9-4-3-8(10)5-7(9)6-11-12/h3-6,12H,2H2,1H3/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTNAXRFUOZZOB-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)Br)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Bonding Characteristics

Oximes exhibit distinct bond lengths and hydrogen-bonding patterns, which are critical for their stability. Key comparisons include:

*Inferred values based on analogous oximes.

Thermal Stability and Decomposition

Thermal behavior varies with substitution:

- Di(1H-tetrazol-5-yl)methanone oxime: Decomposes at 288.7°C .

- 5,5′-(Hydrazonomethylene)bis(1H-tetrazole): Decomposes at 247.6°C .

- 5-Bromo-2-ethoxybenzaldehyde oxime : Expected decomposition temperature range: 240–280°C (estimated from brominated/alkoxy oximes). Reduced H-bonding may lower stability compared to hydroxyl analogs .

Crystallographic and Physical Properties

*The ethoxy group’s bulkiness may favor a less dense packing arrangement compared to smaller substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.